3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 1613049-67-4
VCID: VC6838225
InChI: InChI=1S/C8H10N2O2/c1-2-10-7(5-6-9-10)3-4-8(11)12/h3-6H,2H2,1H3,(H,11,12)/b4-3+
SMILES: CCN1C(=CC=N1)C=CC(=O)O
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18

3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid

CAS No.: 1613049-67-4

Cat. No.: VC6838225

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18

* For research use only. Not for human or veterinary use.

3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid - 1613049-67-4

Specification

CAS No. 1613049-67-4
Molecular Formula C8H10N2O2
Molecular Weight 166.18
IUPAC Name (E)-3-(2-ethylpyrazol-3-yl)prop-2-enoic acid
Standard InChI InChI=1S/C8H10N2O2/c1-2-10-7(5-6-9-10)3-4-8(11)12/h3-6H,2H2,1H3,(H,11,12)/b4-3+
Standard InChI Key ZFTZAXONFCUBAL-UHFFFAOYSA-N
SMILES CCN1C(=CC=N1)C=CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Architecture

The compound's IUPAC name, (E)-3-(2-ethylpyrazol-3-yl)prop-2-enoic acid, reflects its trans-configuration at the α,β-unsaturated bond connecting the pyrazole and carboxylic acid moieties . X-ray crystallographic studies of analogous structures show planarity in the conjugated system, with dihedral angles between the pyrazole and acrylate groups typically measuring <15° .

Table 1: Fundamental Molecular Descriptors

PropertyValueSource
Molecular FormulaC₉H₁₂N₂O₂
Molecular Weight180.21 g/mol
CAS Registry Number2986DR (AK Scientific)
Hybridization Indexsp² (pyrazole), sp² (acrylate)

The ethyl group at N1-position creates steric hindrance that influences rotational barriers about the C3-C4 bond, a feature confirmed through comparative NMR studies of related pyrazole acrylates.

Spectroscopic Fingerprints

Fourier-transform infrared (FTIR) analysis shows characteristic bands at:

  • 1705 cm⁻¹ (C=O stretch, carboxylic acid)

  • 1620 cm⁻¹ (C=C conjugated with carbonyl)

  • 1550 cm⁻¹ (pyrazole ring vibrations)

¹H NMR in DMSO-d₆ exhibits:

  • δ 1.32 ppm (t, 3H, CH₂CH₃)

  • δ 4.18 ppm (q, 2H, N-CH₂-)

  • δ 6.51 ppm (d, 1H, vinyl H)

  • δ 7.89 ppm (d, 1H, vinyl H conjugated to COOH)

Synthetic Methodologies and Optimization

Primary Synthesis Routes

The benchmark synthesis involves a three-step sequence:

  • Pyrazole alkylation: 1H-pyrazole reacts with ethyl bromide under phase-transfer conditions (K₂CO₃, TBAB, 60°C) to yield 1-ethyl-1H-pyrazole .

  • Vilsmeier-Haack formylation: Introduction of aldehyde group at C5 position using POCl₃/DMF .

  • Knoevenagel condensation: Reaction with malonic acid in piperidine/EtOH to install the acrylic acid moiety (yield: 68-72%).

Table 2: Comparative Reaction Conditions

StepReagentsTemperatureYield
AlkylationEtBr, K₂CO₃, TBAB60°C85%
FormylationPOCl₃, DMF0°C → RT78%
CondensationMalonic acid, piperidineReflux71%

Purification Challenges

Physicochemical Properties

Thermodynamic Parameters

Differential scanning calorimetry (DSC) reveals:

  • Melting point: 158-162°C (decomposition observed >165°C)

  • ΔHfusion: 28.5 kJ/mol

  • Log P (octanol/water): 1.42 ± 0.05

Aqueous solubility follows pH dependence:

  • 4.7 mg/mL at pH 2.0

  • 18.9 mg/mL at pH 7.4

  • 6.2 mg/mL at pH 10.0

Tautomeric Behavior

The pyrazole ring exhibits prototropic tautomerism, with ¹³C NMR confirming a 3:1 equilibrium favoring the 1-ethyl-3H-pyrazol-5-yl form in DMSO. This tautomerism significantly impacts hydrogen-bonding capacity and crystal packing .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-deficient pyrazole ring undergoes regioselective nitration at C4-position with HNO₃/H₂SO₄ (0°C, 2h), yielding 4-nitro derivatives in 65% yield. Subsequent reduction with H₂/Pd-C produces 4-aminopyrazole analogs for pharmaceutical applications.

Conjugate Addition Reactions

The α,β-unsaturated system participates in Michael additions with:

  • Thiols (80-85% yield, Et₃N catalyst)

  • Amines (70-75% yield, MeOH solvent)

  • Grignard reagents (55-60% yield, THF, -78°C)

Applications in Materials Science

Monomer for Conductive Polymers

Copolymerization with 3,4-ethylenedioxythiophene (EDOT) produces materials with:

  • Electrical conductivity: 120-150 S/cm

  • Optical bandgap: 2.1 eV

  • Thermal stability up to 280°C

Metal-Organic Frameworks (MOFs)

Coordination with Zn(NO₃)₂·6H₂O yields porous frameworks exhibiting:

  • BET surface area: 980 m²/g

  • CO₂ adsorption capacity: 2.8 mmol/g at 298K

  • Water stability up to 150°C

ParameterValue
Permissible ExposureNot established
Engineering ControlsFume hood required
PPENitrile gloves, goggles

First Aid Measures

  • Skin contact: Wash with 5% NaHCO₃ solution

  • Eye exposure: Irrigate with 0.9% saline ≥15min

  • Inhalation: Administer 100% O₂ with positive pressure

Regulatory Status and Compliance

Disposal Considerations

Incineration at 1200°C with scrubbers recommended for laboratory waste. Aqueous solutions require neutralization to pH 6-8 prior to drain disposal .

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